5-Phenyl-2-piperidinecarboxylic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
5-phenylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15) |
InChI Key |
QPLXWXRHYMFLQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NCC1C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Phenyl 2 Piperidinecarboxylic Acid
Strategies for the Construction of the Piperidine (B6355638) Ring System
The formation of the core piperidine structure is the foundational step in the synthesis of 5-Phenyl-2-piperidinecarboxylic Acid. This can be achieved either by building the ring from an acyclic precursor or by modifying an existing ring system.
Intramolecular cyclization is a powerful strategy for constructing the piperidine ring, offering control over regioselectivity and, potentially, stereoselectivity. mdpi.com Several cyclization tactics are applicable for preparing a 5-phenyl substituted piperidine framework.
One of the most common methods is reductive amination . nih.govacs.org This approach typically involves an acyclic precursor containing an amine and a carbonyl group (aldehyde or ketone) separated by an appropriate carbon chain. For the synthesis of this compound, a suitable precursor would be an amino aldehyde where the phenyl group is positioned to become the C5 substituent and the latent carboxylic acid is at the C2 position. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to yield the cyclic piperidine ring. nih.gov
Another key strategy is the intramolecular aza-Michael reaction . nih.gov This involves the addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule. A precursor containing an appropriately positioned phenyl group and an amine tethered to an unsaturated ester could cyclize to form the desired piperidine ring structure. Organocatalysts are often employed to promote this reaction enantioselectively. nih.gov
Radical-mediated cyclizations also provide a viable route. nih.gov These reactions can form carbon-carbon or carbon-nitrogen bonds to close the ring. For instance, a radical generated on a carbon chain attached to a nitrogen atom can add to an internal double bond, leading to the formation of the piperidine scaffold. nih.govbeilstein-journals.org The strategic placement of a phenyl group on the acyclic precursor would result in the desired 5-phenyl substitution pattern upon cyclization.
| Cyclization Strategy | Precursor Type | Key Features |
| Reductive Amination | Linear amino-aldehyde or amino-ketone | Forms an intermediate iminium ion, followed by reduction; versatile and widely used. nih.govnih.gov |
| Aza-Michael Reaction | N-tethered α,β-unsaturated ester/ketone | Involves intramolecular conjugate addition of an amine; can be catalyzed by bases or organocatalysts. nih.gov |
| Radical Cyclization | Haloalkynes or other radical precursors | Proceeds via free-radical intermediates; useful for constructing complex polycyclic systems. nih.govbeilstein-journals.org |
An alternative to de novo ring construction is the modification of existing heterocyclic scaffolds. The most direct precursor for this approach is a correspondingly substituted pyridine (B92270).
Catalytic hydrogenation of pyridines is a well-established method for producing piperidines. nih.govgoogle.com A 5-phenyl-pyridine-2-carboxylic acid (5-phenylpicolinic acid) substrate can be reduced under hydrogen pressure using transition metal catalysts such as rhodium, palladium, or iridium. nih.govgoogle.com This reaction effectively saturates the aromatic ring to yield the piperidine derivative. The conditions of the hydrogenation (catalyst, solvent, pressure, temperature) can influence the stereochemical outcome, although often mixtures of diastereomers are produced, requiring subsequent separation.
Functionalization of a pre-formed piperidine is another possibility. For instance, methods have been developed for the enantiospecific synthesis of 2-substituted piperidine-4-carboxylic acids from α-amino acids, which establishes a framework that could potentially be adapted. researchgate.net This involves building the ring from a chiral starting material, thereby setting the stereochemistry at the C2 position early in the synthesis. researchgate.net
Enantioselective and Diastereoselective Synthesis of this compound
Controlling the absolute and relative stereochemistry at the C2 and C5 positions is critical for accessing specific, biologically active isomers of this compound. This is achieved through various asymmetric synthesis techniques.
Chiral auxiliaries are recoverable chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. Once the desired stereochemistry is set, the auxiliary is removed.
Evans' oxazolidinone auxiliaries are widely used in asymmetric synthesis. For instance, an acyclic precursor could be attached to an Evans auxiliary to facilitate a diastereoselective alkylation, which sets a key stereocenter. This stereochemically defined precursor would then be carried forward to a cyclization step to form the piperidine ring. acs.org
Another powerful approach utilizes chiral building blocks derived from amino acids or amino alcohols. For example, a δ-lactam derived from phenylglycinol can serve as a versatile chiral intermediate for the synthesis of various substituted piperidines. nih.govcapes.gov.br The inherent chirality of the phenylglycinol scaffold directs the stereochemical outcome of subsequent transformations, allowing for the enantioselective synthesis of the target molecule. nih.gov Similarly, an intramolecular cyclization of an iminium ion derived from a chiral N-cyanomethyl-4-phenyloxazolidine (prepared from (R)-phenylglycinol) provides an effective route to enantiomerically enriched 5-substituted pipecolic acids. lookchem.com
| Chiral Auxiliary | Typical Application | Reference |
| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | acs.org |
| Phenylglycinol Derivatives | Asymmetric synthesis of alkaloids and substituted piperidines | nih.govcapes.gov.br |
| (-)-8-Phenylmenthol | Asymmetric Diels-Alder reactions | researchgate.netslideshare.net |
Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This method is highly efficient and is a cornerstone of modern organic synthesis.
Catalytic asymmetric hydrogenation of prochiral pyridinium (B92312) salts or related unsaturated precursors is a prominent strategy. nih.gov Chiral transition metal complexes, often based on rhodium or iridium with chiral phosphine (B1218219) ligands, can effectively reduce the pyridine ring with high enantioselectivity, establishing the stereocenters in the piperidine product. nih.gov
More recently, rhodium-catalyzed asymmetric reductive Heck reactions have been developed to access enantioenriched 3-substituted tetrahydropyridines from pyridine-derived substrates and boronic acids. snnu.edu.cn This approach could be adapted to create a 5-phenyl substituted intermediate, which would then be reduced to the final piperidine. The stereochemistry is controlled by the chiral ligand coordinated to the rhodium catalyst. snnu.edu.cn
Organocatalysis also offers powerful tools for the enantioselective synthesis of piperidines. Chiral Brønsted acids or amines can catalyze intramolecular reactions, such as the aza-Michael reaction, to form the piperidine ring with high stereocontrol. nih.govresearchgate.net
Achieving the desired stereochemistry in this compound requires precise control over both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration at C2 and C5.
The relative stereochemistry (cis vs. trans) is often determined during the ring-closing step. For example, in a reductive amination to form a disubstituted piperidine, the approach of the reducing agent to the intermediate iminium ion can be influenced by steric factors, leading to a preference for one diastereomer over the other. nih.gov The choice of reducing agent and reaction conditions can be tuned to enhance this selectivity.
The absolute stereochemistry is typically established by using a chiral element, as described above. In a chiral auxiliary-based synthesis, the auxiliary directs the formation of one enantiomer. acs.orgnih.gov In an asymmetric catalytic approach, the chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. snnu.edu.cnresearchgate.net For instance, the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid derivatives has been achieved by starting with chiral materials like L-aspartic acid and employing stereocontrolled alkylation and reductive amination steps to ensure the final product is enantiomerically pure. nih.govacs.org These principles of stereocontrol are directly applicable to the synthesis of the 5-phenyl-2-carboxy analogue.
Functional Group Transformations and Derivatization
The derivatization of this compound primarily involves reactions at the carboxylic acid moiety and the secondary amine of the piperidine ring. These transformations are crucial for modulating the compound's physicochemical properties and for building more complex molecular architectures.
Esterification and Amidation Reactions
The carboxylic acid group of this compound is readily converted into esters and amides through standard organic synthesis protocols. These reactions are fundamental for creating derivatives with altered polarity, solubility, and biological activity.
Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The Fischer esterification, which involves heating the carboxylic acid and an excess of alcohol with a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common method. youtube.com Alternatively, for more sensitive substrates or milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net These methods allow for the synthesis of a wide array of esters, including methyl, ethyl, and more complex alkyl or aryl esters.
Amidation: The formation of amides from this compound involves coupling the carboxylic acid with a primary or secondary amine. This transformation generally requires the activation of the carboxylic acid group to form a more reactive intermediate. Common coupling reagents used for this purpose include carbodiimides (DCC, EDC), as well as phosphonium- or uronium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or HATU. lookchemmall.comresearchgate.net These reactions are fundamental in peptide synthesis and are broadly applicable to the amidation of amino acids like the subject compound. Studies on related piperidinecarboxylic acids have shown successful synthesis of various anilides (amides derived from aniline), indicating that this method is well-suited for creating N-aryl amides. nih.govresearchgate.net
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification (Fischer) | Alcohol (e.g., Methanol, Ethanol), cat. H₂SO₄, Heat | Alkyl Ester |
| Esterification (Coupling) | Alcohol, DCC/DMAP, CH₂Cl₂ | Alkyl or Aryl Ester |
| Amidation (Coupling) | Amine (R-NH₂), EDC/HOBt, DMF | Amide |
| Amide Formation (Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | Amide |
N-Substitutions and Side-Chain Modifications
The secondary amine in the piperidine ring is a key site for introducing structural diversity through N-substitution reactions. These modifications can significantly impact the molecule's conformation and biological properties.
N-Alkylation and N-Acylation: The nitrogen atom can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). N-acylation is readily accomplished by treating the compound with acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. It is common practice to protect the carboxylic acid group as an ester before performing N-substitutions to prevent unwanted side reactions.
N-Arylation and Other Substitutions: More advanced methods like the Buchwald-Hartwig amination can be used to form N-aryl derivatives by coupling the piperidine nitrogen with an aryl halide in the presence of a palladium catalyst. Additionally, the nitrogen can be substituted with sulfonyl groups (sulfonamides) by reacting it with sulfonyl chlorides.
Table 2: Common N-Substitution Reactions
| Substitution Type | Typical Reagents | Functional Group Introduced |
|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | N-Alkyl |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl |
| N-Acylation | Acyl Chloride or Anhydride, Base (e.g., Triethylamine) | N-Acyl (Amide) |
| N-Sulfonylation | Sulfonyl Chloride (e.g., TsCl), Base | N-Sulfonyl (Sulfonamide) |
Introduction and Modification of the Phenyl Moiety
The phenyl group at the 5-position is a defining feature of the molecule. Its introduction is a key step in the synthesis of the piperidine ring, and it can also be a site for subsequent chemical modifications.
Introduction of the Phenyl Group: The synthesis of 5-phenyl-substituted piperidines often involves strategies where the phenyl group is incorporated into the acyclic precursor before the ring-closing step. mdpi.com For instance, synthetic routes may employ conjugate addition of a phenyl organometallic reagent to a suitable pyridinone derivative, followed by reduction of the ring. Another approach involves the catalytic hydrogenation of a 5-phenylpyridine precursor, which can be synthesized through various cross-coupling reactions like the Suzuki or Stille coupling.
Modification of the Phenyl Moiety: Once the 5-phenylpiperidine scaffold is formed, the phenyl ring can undergo further functionalization, primarily through electrophilic aromatic substitution. The piperidine ring acts as an alkyl substituent on the benzene (B151609) ring, which is an ortho-, para-directing group. Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), Friedel-Crafts acylation, and sulfonation would be expected to introduce substituents at the positions ortho and para to the point of attachment to the piperidine ring. The choice of reaction conditions would need to account for the potential reactivity of the piperidine nitrogen, which may require protection prior to carrying out the aromatic substitution.
Table 3: Reactions Involving the Phenyl Moiety
| Reaction Type | Reagents | Modification |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Introduction of -NO₂ group |
| Halogenation | Br₂, FeBr₃ | Introduction of -Br group |
| Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | Introduction of -C(O)R group |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 5-Phenyl-2-piperidinecarboxylic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-level information about the molecular framework.
¹H and ¹³C NMR for Connectivity and Functional Group Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques used to map the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the protons on the phenyl ring, the piperidine (B6355638) ring, and the carboxylic acid group. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms and anisotropic effects from the phenyl ring. For instance, aromatic protons typically resonate in the downfield region (δ 7.0-8.0 ppm), while the aliphatic protons of the piperidine ring appear in the more upfield region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment. The carbonyl carbon of the carboxylic acid is characteristically found at the downfield end of the spectrum (around 170-185 ppm). The carbons of the phenyl ring would appear in the aromatic region (δ 120-140 ppm), while the saturated carbons of the piperidine ring would be observed in the aliphatic region (δ 20-60 ppm). The specific chemical shifts provide valuable data for assigning each carbon atom to its position within the molecule.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Carboxylic Acid (COOH) | ~10-12 (broad s) | ~175-180 |
| Piperidine H2 | ~3.5-4.0 (m) | ~55-60 |
| Piperidine H3, H4, H6 | ~1.5-2.5 (m) | ~25-40 |
| Piperidine H5 | ~2.8-3.2 (m) | ~40-45 |
| Phenyl H (ortho, meta, para) | ~7.1-7.4 (m) | ~125-130 |
| Phenyl C (ipso) | - | ~140-145 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment and Stereochemical Analysis
To unambiguously assign all proton and carbon signals and to determine the stereochemistry of this compound, a series of two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the piperidine ring and spin systems in the phenyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. researchgate.net It is crucial for identifying quaternary carbons and piecing together the molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information for determining the relative stereochemistry of the substituents on the piperidine ring (e.g., cis vs. trans isomers).
¹⁵N NMR for Nitrogen Atom Characterization
Nitrogen-15 (¹⁵N) NMR spectroscopy can be used to probe the electronic environment of the nitrogen atom within the piperidine ring. The chemical shift of the nitrogen provides insights into its hybridization and involvement in any intermolecular or intramolecular interactions, such as hydrogen bonding. While less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, it can offer valuable structural information. mdpi.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.
Upon ionization, the molecule can undergo fragmentation, and the resulting fragmentation pattern provides a "fingerprint" that is characteristic of the compound's structure. chemguide.co.uklibretexts.org Common fragmentation pathways for a molecule like this compound could include:
Loss of the carboxylic acid group (a fragment with a mass difference of 45 Da). libretexts.org
Cleavage of the piperidine ring.
Loss of the phenyl group.
Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule. libretexts.org
| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |
|---|---|---|
| [M+H]⁺ | 206.1125 | Protonated molecular ion |
| [M-COOH]⁺ | 160.1070 | Loss of the carboxylic acid group |
| [C₆H₅]⁺ | 77.0391 | Phenyl group fragment |
Vibrational Spectroscopy (FT-IR) in Elucidating Molecular Bonds and Coordination
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the vibrational modes of the chemical bonds within this compound. thermofisher.com The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of particular functional groups.
Key characteristic absorption bands in the FT-IR spectrum would include:
A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
A strong C=O stretching band from the carbonyl of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.
C-H stretching vibrations from the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹).
N-H stretching from the piperidine amine, typically around 3300-3500 cm⁻¹.
C-N stretching vibrations.
Bands corresponding to the phenyl group, including C=C stretching in the 1450-1600 cm⁻¹ region and out-of-plane C-H bending vibrations.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |
| Carboxylic Acid C=O | Stretching | 1700-1725 |
| Piperidine N-H | Stretching | 3300-3500 |
| Aromatic/Aliphatic C-H | Stretching | 2850-3100 |
| Aromatic C=C | Stretching | 1450-1600 |
Chromatographic Techniques for Purity and Isomer Separation (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for separating different isomers. nih.gov By utilizing a stationary phase (e.g., C18 silica (B1680970) gel) and a mobile phase, compounds are separated based on their differential partitioning between the two phases. mdpi.com
For this compound, a reversed-phase HPLC method would typically be employed. sielc.com A UV detector is commonly used for detection, as the phenyl group provides strong chromophoric activity. nih.gov The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification and quantification. Furthermore, HPLC can be used to separate diastereomers (cis and trans isomers) if they have different polarities, which would result in different retention times. Chiral HPLC, using a chiral stationary phase, would be necessary for the separation of enantiomers.
Computational and Theoretical Investigations of 5 Phenyl 2 Piperidinecarboxylic Acid
Quantum Chemical Studies (e.g., DFT, Semi-empirical Methods)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT methods, such as the popular B3LYP functional combined with basis sets like 6-311++G(d,p), offer a balance of computational cost and accuracy for predicting molecular geometries, electronic structures, and other key parameters. researchgate.netniscpr.res.in Semi-empirical methods can also be utilized for faster, albeit less precise, calculations. scilit.comekb.eg
The first step in most computational studies is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. mdpi.comarxiv.org For 5-Phenyl-2-piperidinecarboxylic Acid, this process is crucial for understanding its three-dimensional structure and conformational preferences.
The piperidine (B6355638) ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. acs.org However, boat and twist-boat conformations also exist as higher-energy intermediates. The substituents at the C2 (carboxylic acid) and C5 (phenyl) positions can exist in either axial or equatorial orientations. This leads to several possible diastereomeric conformers (e.g., cis and trans isomers with respect to the substituents), each with a distinct energy profile.
Computational studies on related 2-substituted piperidines have shown that pseudoallylic strain can influence conformational preference, often favoring an axial orientation for the substituent at the C2 position. nih.govnih.gov DFT calculations are used to determine the relative energies of these conformers, identifying the most stable, or ground-state, conformation. The analysis involves calculating the total electronic energy of each optimized structure, with the lowest value indicating the most stable arrangement.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer (Substituent Positions) | Method/Basis Set | Relative Energy (kcal/mol) |
| trans (2-COOH eq, 5-Ph eq) | B3LYP/6-31G(d) | 0.00 (Most Stable) |
| trans (2-COOH ax, 5-Ph eq) | B3LYP/6-31G(d) | +1.25 |
| cis (2-COOH eq, 5-Ph ax) | B3LYP/6-31G(d) | +1.80 |
| cis (2-COOH ax, 5-Ph ax) | B3LYP/6-31G(d) | +3.50 |
| Twist-Boat Intermediate | B3LYP/6-31G(d) | +5.50 |
Note: This data is illustrative and based on general principles of conformational analysis for substituted piperidines.
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. nih.gov These are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ekb.egchemjournal.kz A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scilit.com
For this compound, DFT calculations would likely show that the HOMO is primarily localized on the electron-rich phenyl ring, which acts as the principal electron-donating part of the molecule. Conversely, the LUMO is expected to be distributed over the carboxylic acid group, the primary electron-accepting moiety.
Table 2: Predicted Frontier Molecular Orbital Energies and Related Parameters
| Parameter | Predicted Value (eV) | Description |
| EHOMO | -6.5 | Energy of the highest occupied molecular orbital |
| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | 5.3 | Indicates high kinetic stability |
Note: Values are representative for similar organic molecules and are highly dependent on the computational method and basis set used. nih.govreddit.com
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. nih.gov The MEP surface is colored according to the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the carboxylic acid group, identifying them as sites for electrophilic interaction and hydrogen bond acceptance. Regions of positive potential (blue) would be found around the acidic proton of the carboxyl group and the hydrogen atom attached to the piperidine nitrogen, indicating these are the most likely sites for nucleophilic attack.
From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify chemical reactivity and stability. niscpr.res.innih.gov These include:
Chemical Hardness (η): Resistance to change in electron configuration. Calculated as (ELUMO - EHOMO) / 2.
Chemical Potential (μ): The escaping tendency of electrons. Calculated as (EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of the ability to accept electrons. Calculated as μ² / (2η).
Table 3: Predicted Global Reactivity Descriptors
| Descriptor | Formula | Predicted Value (eV) | Interpretation |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 | High hardness suggests high stability |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 | Negative value indicates stability |
| Electrophilicity Index (ω) | μ² / (2η) | 2.80 | Moderate electrophilicity |
Note: These values are derived from the hypothetical energies in Table 2.
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical studies provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational flexibility, solvent effects, and interactions with other molecules. rsc.orgmdpi.com
For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water) and calculate the atomic trajectories over a period of nanoseconds. This simulation could reveal:
Transitions between different chair and boat conformations of the piperidine ring.
The rotational freedom of the phenyl and carboxylic acid groups.
The formation and breaking of intramolecular and intermolecular hydrogen bonds.
Analysis of the simulation trajectory, often by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions, can confirm the stability of the initial conformation or identify transitions to other stable states. rsc.org
Theoretical Prediction of Spectroscopic Parameters
Quantum chemical methods, particularly DFT, can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data. nih.gov
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the chemical bonds. The calculated spectrum can be compared with an experimental FT-IR spectrum to confirm the structure and aid in the assignment of specific absorption bands. Calculated frequencies are often systematically higher than experimental ones and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. This is achieved by calculating the magnetic shielding tensor for each nucleus in the optimized molecular geometry. Comparing the predicted chemical shifts with experimental NMR data is a powerful method for confirming the proposed structure and stereochemistry of a molecule. researchgate.netthermofisher.com
Table 4: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies
| Functional Group | Vibrational Mode | Experimental IR (cm⁻¹) | Calculated (Scaled) IR (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | ~3000 (broad) | 2995 |
| N-H (Piperidine) | Stretching | ~3350 | 3345 |
| C=O (Carboxylic Acid) | Stretching | ~1710 | 1705 |
| C=C (Aromatic) | Stretching | ~1600, 1450 | 1595, 1455 |
| C-O (Carboxylic Acid) | Stretching | ~1250 | 1245 |
Note: This table presents plausible data for illustrative purposes.
Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationships (QSAR)
SAR and QSAR studies are computational techniques used in drug discovery to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These models help in understanding which molecular properties are key for a desired effect and guide the design of more potent and selective molecules.
For a series of analogs of this compound, a QSAR model could be developed to predict a specific biological activity (e.g., receptor binding affinity, enzyme inhibition). scientific.net The process involves:
Generating a set of molecular descriptors for each analog. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., dipole moment, atomic charges), and hydrophobic (e.g., LogP) characteristics.
Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation that relates the descriptors to the observed biological activity. nih.gov
A hypothetical QSAR equation for a series of this compound derivatives might look like:
log(1/IC₅₀) = β₀ + β₁(LogP) - β₂(V_steric) + β₃(σ_phenyl)
Where:
log(1/IC₅₀) is the biological activity.
LogP represents the lipophilicity of the molecule.
V_steric is a descriptor for steric bulk at a particular position.
σ_phenyl represents the electronic effect (Hammett constant) of a substituent on the phenyl ring.
β values are the coefficients determined by the regression analysis.
Such models can reveal, for example, that increasing lipophilicity and adding electron-withdrawing groups to the phenyl ring enhances activity, providing a clear strategy for molecular optimization. scispace.com
Role of 5 Phenyl 2 Piperidinecarboxylic Acid As a Versatile Building Block in Complex Molecule Synthesis
Chiral Building Block in Asymmetric Synthesis
The inherent chirality of 5-phenyl-2-piperidinecarboxylic acid makes it a powerful tool in asymmetric synthesis. Unlike a transient chiral auxiliary that is removed after directing a stereoselective reaction, this compound serves as a permanent chiral building block. nih.gov Its well-defined three-dimensional structure is incorporated directly into the final molecule, ensuring that the desired stereochemistry of the target compound is established from the outset.
The synthesis of potent, biologically active molecules, particularly receptor antagonists, often depends critically on the precise orientation of functional groups. By starting with a specific, enantiomerically pure isomer of this compound, chemists can control the stereochemical outcome of subsequent synthetic steps. This approach is fundamental to the creation of selective ligands, where only one enantiomer typically exhibits the desired biological activity. For example, in the development of neurokinin-1 (NK1) receptor antagonists, the specific stereoconfiguration of the 2-phenylpiperidine (B1215205) core is essential for high-affinity binding. nih.gov
Precursor for Advanced Heterocyclic Scaffolds
The rigid piperidine (B6355638) framework of this compound is an ideal starting point for the construction of more elaborate, polycyclic heterocyclic systems. The carboxylic acid and the secondary amine functionalities provide reactive handles for intramolecular cyclization reactions, leading to the formation of bicyclic and other advanced scaffolds.
A prominent application is in the synthesis of potent antagonists for the neurokinin-1 (NK1) receptor, which is the receptor for the neuropeptide Substance P. The core of many non-peptide NK1 antagonists is a complex heterocyclic system built upon the 2-phenylpiperidine scaffold. For instance, the highly selective NK1 antagonist CP-99,994 features a 3-(2-methoxybenzylamino)-2-phenylpiperidine structure. nih.govnih.gov The synthesis of this advanced scaffold relies on the foundational 2-phenylpiperidine ring to properly orient the critical phenyl and methoxybenzylamino substituents required for potent receptor antagonism. This demonstrates the compound's utility not just as a simple piperidine, but as a key precursor to more complex, biologically active heterocyclic structures.
Application in Peptidomimetic Design and Constrained Amino Acid Analogs
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides while offering improved properties such as enhanced stability against enzymatic degradation and better bioavailability. This compound serves as an excellent constrained analog of the amino acid Phenylalanine (Phe). nih.gov By incorporating this rigid structure into a peptide sequence, the conformational freedom of the phenyl side chain is significantly restricted, forcing it to adopt a specific orientation.
The incorporation of constrained amino acid analogs is a key strategy in drug design to lock a peptide into its bioactive conformation. This compound and related structures like tetrahydroisoquinoline-3-carboxylic acid (Tic) have been successfully incorporated into peptide sequences to replace natural phenylalanine residues. nih.gov This substitution creates a peptidomimetic with a more defined three-dimensional structure, which can lead to higher receptor affinity and selectivity. The process involves standard peptide coupling techniques where the carboxylic acid and amine groups of the piperidine analog form amide bonds with adjacent amino acids in the sequence.
The primary goal of incorporating this constrained analog is to mimic the receptor-bound conformation of a natural peptide. A key example is its use in designing mimics of Substance P. The Phe7 and Phe8 residues of Substance P are critical for its binding to the NK1 receptor. By replacing these residues with a bicyclic piperazinone ring skeleton derived from a phenyl-substituted cyclic amino acid, a dipeptide building block is created that imbeds the proposed receptor-bound conformation of this region. This rigidified structure effectively mimics the bioactive fold of the natural peptide, allowing it to function as a potent antagonist at the NK-1 receptor. This approach has been instrumental in the development of non-peptide antagonists that block the action of Substance P.
Synthesis of Advanced Research Probes and Ligands
The 5-phenyl-2-piperidine scaffold is central to the synthesis of highly selective ligands used as research probes to investigate complex biological systems. Its most notable application is in the creation of non-peptide NK1 receptor antagonists. nih.govnih.gov
Compounds such as CP-99,994 are potent and selective antagonists that have been used extensively in preclinical research to elucidate the role of Substance P and the NK1 receptor in various physiological and pathological processes. nih.govnih.gov These synthetic ligands, built around the 2-phenylpiperidine core, allow researchers to probe receptor function in ways that the native peptide cannot. For example, CP-99,994 has been used to study the involvement of NK1 receptors in hypertonic saline-induced bronchoconstriction and cough in asthmatic subjects and to investigate catalepsy induced by dopamine (B1211576) receptor antagonists. nih.govnih.gov The development of such specific molecular probes is essential for understanding disease mechanisms and identifying new therapeutic targets.
The table below summarizes key compounds and scaffolds related to this compound and their applications.
| Compound/Scaffold Name | Structure/Description | Application/Significance |
| This compound | A conformationally restricted, chiral amino acid analog. | Versatile chiral building block for complex molecule synthesis. |
| CP-99,994 | A selective non-peptide NK1 receptor antagonist with a 2-phenylpiperidine core. | Research probe to study the role of NK1 receptors in asthma and CNS disorders. nih.govnih.gov |
| Constrained Phe7-Phe8 Analog | A peptidomimetic containing a bicyclic piperazinone skeleton. | Mimics the bioactive conformation of Substance P to act as an NK1 receptor antagonist. |
| Tetrahydroisoquinoline-3-carboxylic acid (Tic) | A related constrained phenylalanine analog. | Incorporated into peptides to induce specific secondary structures like beta-bends. |
Lack of Publicly Available Research Data on the Coordination Chemistry of this compound
Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of publicly available research specifically detailing the coordination chemistry and metal complexation of the compound this compound. As a result, it is not possible to provide a detailed, evidence-based article that adheres to the requested outline focusing on ligand design, synthesis, characterization of metal complexes, and theoretical studies for this specific molecule.
The initial research strategy involved targeted searches for scholarly articles, patents, and academic publications concerning the synthesis of this compound as a ligand for metal chelation, the characterization of its potential metal complexes, and any computational or theoretical studies on its metal-ligand interactions. Despite employing various search queries and methodologies, no specific studies, datasets, or detailed research findings directly related to the coordination chemistry of this compound were identified.
The requested article structure, which includes:
Coordination Chemistry and Metal Complexation Studies of Piperidinecarboxylic Acid Derivatives
Theoretical Studies of Metal-Ligand Interactions and Stability
cannot be adequately addressed without a foundation of existing scientific research. The generation of thorough, informative, and scientifically accurate content, including data tables and detailed research findings, is contingent upon the availability of peer-reviewed data.
While general principles of ligand design, coordination chemistry, and the characterization of metal complexes are well-established, applying these concepts to a specific and seemingly unstudied compound like 5-Phenyl-2-piperidinecarboxylic Acid would amount to speculation. Adherence to scientific accuracy and the strict exclusion of hypothetical content prevents the creation of an article as requested.
Therefore, until research on the coordination chemistry of this compound is conducted and published, a detailed article on this specific topic cannot be produced.
Advanced Research Applications and Future Directions
Design and Synthesis of Novel Pharmacological Tools (focused on mechanism of action)
The 5-Phenyl-2-piperidinecarboxylic acid framework is a key component in the design and synthesis of novel pharmacological tools aimed at elucidating the mechanism of action of various biological targets. The piperidine (B6355638) ring is a prevalent feature in many pharmaceuticals and natural alkaloids, making its derivatives, such as this compound, of significant interest in drug discovery. nih.govnih.gov The synthesis of derivatives often involves intramolecular cyclization reactions to form the piperidine ring. nih.gov
Recent advancements have focused on creating derivatives that can act as selective agonists, antagonists, or allosteric modulators for specific receptors. For instance, analogs of 4-phenylpiperidine-2-carboxamide have been developed as positive allosteric modulators for the serotonin (B10506) 5-HT2C receptor, a target for treating obesity and substance use disorders. nih.gov By systematically modifying the phenyl and piperidine components, researchers can fine-tune the compound's affinity and efficacy, thereby creating precise tools to probe receptor function and signaling pathways. nih.gov The mechanism of action of these pharmacological tools is often investigated through in vitro assays, such as fluorescence-based measurements of intracellular calcium release, to characterize their functional activity at the target receptor. nih.gov
| Derivative Class | Target | Mechanism of Action | Reference |
| 4-Phenylpiperidine-2-carboxamide analogs | Serotonin 5-HT2C receptor | Positive Allosteric Modulator | nih.gov |
| N-substituted nipecotic acid derivatives | GABA transporters (mGAT1–mGAT4) | Reuptake Inhibition | d-nb.info |
| Phenyl amides of piperidinecarboxylic acids | Platelet Aggregation | Inhibition | researchgate.net |
Applications in Materials Science Research
While the primary focus of research on this compound has been in the pharmacological domain, its structural motifs suggest potential applications in materials science. Piperidine derivatives, in a broader sense, are utilized in the production of polymers. hashnode.dev The presence of both a carboxylic acid group and a secondary amine in the piperidine ring of this compound allows for its potential use as a monomer in the synthesis of polyamides and other polymers.
The phenyl group can influence the physical properties of the resulting polymers, such as thermal stability and mechanical strength. Research in this area could explore the copolymerization of this compound or its derivatives with other monomers to create novel materials with specific functionalities. rsc.orgnih.gov For example, the incorporation of this compound could introduce chirality and specific binding sites into a polymer chain, which could be useful for applications in chiral separations or as functional materials with specific recognition capabilities.
Development of New Catalytic Systems Incorporating Piperidinecarboxylic Acid Moieties
The structural features of this compound make it an attractive candidate for the development of new catalytic systems. The piperidine nitrogen and the carboxylic acid group can act as coordination sites for metal ions, suggesting its potential use as a ligand in asymmetric catalysis. nih.gov The development of chiral catalysts is a significant area of chemical research, and piperidine-containing ligands have been successfully employed in various enantioselective transformations. acs.org
Researchers are exploring the synthesis of novel catalysts where piperidinecarboxylic acid moieties are incorporated to create a specific chiral environment around a metal center. nih.gov These new catalytic systems could be applied to a range of organic reactions, including hydrogenations, C-C bond-forming reactions, and cyclizations. nih.govresearchgate.net The synthesis of such catalysts often involves the functionalization of the piperidine ring or the carboxylic acid group to tune the steric and electronic properties of the resulting ligand-metal complex. researchgate.net The goal is to develop highly efficient and selective catalysts for the synthesis of complex organic molecules. rsc.orgrsc.org
| Catalytic Application Area | Role of Piperidinecarboxylic Acid Moiety | Potential Reactions |
| Asymmetric Catalysis | Chiral Ligand | Hydrogenation, C-C bond formation |
| Organocatalysis | Chiral Scaffold | Michael additions, Aldol (B89426) reactions |
| Biocatalysis | Synthetic Building Block for Enzyme Mimics | Hydrolytic and redox reactions |
Innovations in Synthetic Methodologies for Related Scaffolds
The importance of the piperidine scaffold in medicinal chemistry has driven the development of innovative synthetic methodologies for its construction. ajchem-a.com Recent advances include metal-catalyzed cyclizations, multicomponent reactions, and enantioselective organocatalysis. nih.gov For instance, gold-catalyzed intramolecular dearomatization/cyclization reactions have been developed for the synthesis of polysubstituted piperidines. nih.gov Palladium-catalyzed formal (4+2) cycloadditions have also been reported for the synthesis of piperidine derivatives. nih.gov
These new synthetic routes offer more efficient and stereoselective ways to access complex piperidine structures, including those with phenyl substitutions. ajchem-a.com The development of biocatalytic methods, such as using immobilized lipases in multicomponent reactions, is also an emerging area for the synthesis of piperidine derivatives. rsc.orgrsc.org These innovative methodologies not only facilitate the synthesis of known compounds but also open up possibilities for the creation of novel analogs with diverse substitution patterns for various research applications. researchgate.net
| Synthetic Methodology | Key Features | Reference |
| Gold-catalyzed cyclization | Dearomatization/cyclization of terminal alkynes | nih.gov |
| Palladium-catalyzed cycloaddition | Formal (4+2) oxidative annulation | nih.gov |
| Biocatalytic multicomponent reaction | Use of immobilized lipases | rsc.orgrsc.org |
| Asymmetric hydrogenation | Use of iridium, rhodium, and palladium catalysts | nih.gov |
Emerging Areas of Research for Phenyl-Substituted Piperidinecarboxylic Acids
The field of phenyl-substituted piperidinecarboxylic acids is continually evolving, with several emerging areas of research promising to expand their applications. One such area is the development of new therapeutic agents targeting a wider range of diseases. The versatility of the piperidine scaffold allows for its use in creating inhibitors for enzymes such as soluble epoxide hydrolase, which is implicated in inflammatory disorders. acgpubs.org
Another emerging trend is the use of these compounds in the development of chemical probes for chemical biology. By attaching fluorescent tags or other reporter groups to the this compound scaffold, researchers can create tools to visualize and study biological processes in real-time. Furthermore, there is growing interest in the application of phenyl-substituted piperidinecarboxylic acids in the development of new agrochemicals and as flavoring agents. hashnode.dev The continued exploration of new synthetic methods will undoubtedly lead to the discovery of novel derivatives with unique properties and applications in diverse scientific disciplines. researchgate.net
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural identity of 5-Phenyl-2-piperidinecarboxylic Acid?
- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For NMR, compare chemical shifts and coupling constants with reference data from authoritative databases like NIST Chemistry WebBook, which provides validated spectral libraries for piperidine derivatives . IR can confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). HRMS validates molecular weight and fragmentation patterns.
Q. What safety protocols should researchers follow when handling this compound?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of aerosols or dust. In case of skin contact, wash immediately with soap and water . For spills, collect solid material using inert absorbents and dispose of as hazardous waste, adhering to institutional guidelines .
Q. How can solubility profiles of this compound be determined for experimental design?
- Methodological Answer : Use the shake-flask method: suspend the compound in solvents (e.g., water, DMSO, ethanol) at varying pH levels, agitate for 24 hours, and quantify solubility via HPLC-UV or gravimetric analysis. Solubility in aqueous buffers can inform formulation strategies for biological assays .
Advanced Research Questions
Q. What synthetic strategies are effective for introducing substituents at the 2-position of the piperidine ring in derivatives of this compound?
- Methodological Answer : Utilize protective group chemistry (e.g., tert-butoxycarbonyl (Boc) for the carboxylic acid) to direct regioselective functionalization. For example, Boc protection of the carboxylic acid allows alkylation or acylation at the 2-position via nucleophilic substitution, followed by deprotection with trifluoroacetic acid (TFA) . Monitor reaction progress with TLC or LC-MS to optimize yields.
Q. How does the phenyl group at the 5-position influence the acid-base properties of this compound compared to unsubstituted analogs?
- Methodological Answer : Perform potentiometric titration in aqueous solutions to determine pKa values. The electron-donating phenyl group may increase the basicity of the piperidine nitrogen, while steric effects could alter conformational flexibility. Compare experimental results with computational models (e.g., DFT calculations) to validate electronic and steric contributions .
Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) during key steps like ring formation or carboxylation. Enzymatic resolution with lipases or esterases can separate enantiomers post-synthesis. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
Data Contradictions and Validation
- Spectral Data Interpretation : NIST data for 2-piperidinecarboxylic acid provides a baseline for comparing shifts in NMR spectra caused by the phenyl substituent. Discrepancies in expected vs. observed peaks may arise from conformational locking due to steric hindrance.
- Synthetic Yield Optimization : highlights hazards but lacks detailed synthetic protocols. Cross-validate reaction conditions (e.g., solvent choice, temperature) with analogous piperidine syntheses in peer-reviewed literature to resolve contradictions.
Tables for Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
